molecular formula C5H12ClNO3 B555780 (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 79617-27-9

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B555780
CAS No.: 79617-27-9
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C5H11NO3·HCl. It is a white to off-white powder or crystalline substance that is often used in various scientific research applications. The compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (2S,3S)-2-amino-3-hydroxybutanoic acid with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a controlled temperature and pH to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to control temperature, pH, and reaction time. The purity of the final product is usually ensured through crystallization and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its stereochemistry allows it to fit into enzyme active sites, facilitating reactions such as transamination and esterification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718519
Record name Methyl L-allothreoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79617-27-9
Record name Methyl L-allothreoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.